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Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C

mutation is particularly prevalent in non-small cell lung cancer. YF135 is a first-in-class,

reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce

the degradation of the KRASG12C mutant protein.[1][2] This document provides detailed

protocols for utilizing YF135 to study KRASG12C degradation and its downstream effects in

cancer cell lines.

YF135 is composed of a ligand that binds to the KRASG12C protein, a linker, and a ligand that

recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation

leads to the ubiquitination of KRASG12C and its subsequent degradation by the proteasome,

thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, and

suppressing cancer cell proliferation.[1]

Quantitative Data Summary
The following tables summarize the in vitro efficacy of YF135 in the KRASG12C-mutant human

lung carcinoma cell lines H358 and H23.

Table 1: Potency of YF135 in H358 and H23 Cells
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Cell Line Parameter Value (µM)

H358
DC₅₀ (KRASG12C

Degradation)
3.61[1]

H358 DC₅₀ (p-ERK Inhibition) 1.68[1]

H23
DC₅₀ (KRASG12C

Degradation)
4.53[1]

H23 DC₅₀ (p-ERK Inhibition) 1.44[1]

Table 2: Anti-proliferative Activity of YF135

Cell Line IC₅₀ (nM)

H358 153.9[1]

H23 243.9[1]

Signaling Pathway and Mechanism of Action
The following diagrams illustrate the KRASG12C signaling pathway and the mechanism of

YF135-induced degradation.
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Caption: KRASG12C signaling pathway.
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Caption: Mechanism of YF135-induced KRASG12C degradation.

Experimental Protocols
The following diagram outlines the general experimental workflow for assessing the activity of

YF135.
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Caption: General experimental workflow.

Cell Culture
This protocol is for the culture of H358 and H23 human lung carcinoma cell lines.

Materials:

H358 (ATCC® CRL-5807™) or H23 (ATCC® CRL-5800™) cells

RPMI-1640 Medium (e.g., ATCC® 30-2001™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

0.25% (w/v) Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-75)

6-well and 96-well tissue culture plates

Humidified incubator (37°C, 5% CO₂)

Procedure:
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Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.

For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the

cell monolayer with PBS.

Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells

detach.

Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create

a single-cell suspension.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or

plates for experiments.

Western Blot Analysis for KRASG12C and p-ERK
This protocol is to assess the levels of KRASG12C and phosphorylated ERK following

treatment with YF135.

Materials:

Cultured H358 or H23 cells in 6-well plates

YF135 (dissolved in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer (4x)

SDS-PAGE gels

PVDF membranes
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Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-KRASG12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total

ERK1/2, anti-GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed H358 or H23 cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of YF135 (e.g., 0-10 µM) for a specified time (e.g.,

24 hours).

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

Determine protein concentration using a BCA assay.

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.
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Quantify band intensities and normalize to the loading control.

Cell Viability (MTT) Assay
This protocol measures the effect of YF135 on cell proliferation.

Materials:

Cultured H358 or H23 cells

YF135 (dissolved in DMSO)

96-well tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization solution

Microplate reader

Procedure:

Seed H358 or H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to attach overnight.

Treat cells with a range of YF135 concentrations for 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC₅₀ value.
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Washout and Rescue (Competition) Assays
These assays are to confirm the mechanism of action of YF135.

Washout Assay (to demonstrate reversibility):

Treat cells with YF135 (e.g., 3 µM) for 24 hours.

For the washout groups, remove the YF135-containing medium at different time points

(e.g., 8, 12, 16 hours post-treatment initiation), wash the cells with fresh medium, and then

add fresh medium without YF135 for the remainder of the 24-hour period.

A control group will remain in YF135-containing medium for the full 24 hours.

Harvest cell lysates at the 24-hour mark and analyze KRASG12C and p-ERK levels by

Western blot. A rescue of protein levels in the washout groups indicates reversibility.[1]

Rescue/Competition Assays:

Proteasome Inhibition: Pre-treat cells with the proteasome inhibitor MG-132 (e.g., 10 µM)

for 1-2 hours before adding YF135. Co-incubate for the desired treatment time. A rescue

of KRASG12C levels in the presence of MG-132 confirms proteasome-dependent

degradation.[1]

E3 Ligase Competition: Pre-treat cells with a high concentration of the VHL ligand VH-032

(or a similar VHL ligand) for 1-2 hours before adding YF135. Co-incubate for the desired

treatment time. A rescue of KRASG12C levels indicates that YF135 acts through the VHL

E3 ligase.[1]

KRASG12C Binding Competition: Pre-treat cells with a KRASG12C inhibitor (e.g.,

compound 6d from the original study) for 1-2 hours before adding YF135. A rescue of

KRASG12C levels demonstrates competition for binding to the target protein.[1]

Analyze all rescue experiments by Western blotting for KRASG12C and p-ERK levels.
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These protocols are intended as a guide and may require optimization for specific experimental

conditions. Always follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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